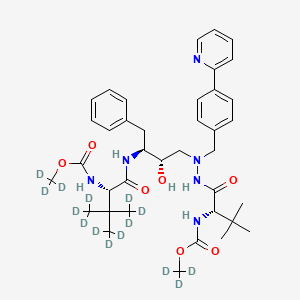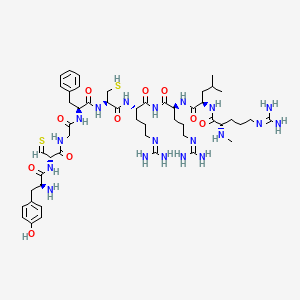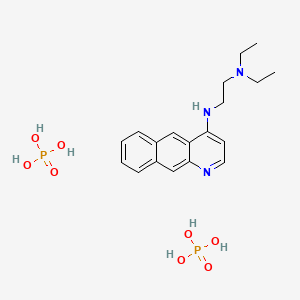
Dansyllysine
Descripción general
Descripción
Dansyllysine is a small molecule that belongs to the class of organic compounds known as 1-naphthalene sulfonic acids and derivatives . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group (or a derivative thereof) at the 1-position . It is a fluorescent compound that has significantly higher solubility in synthetic phosphatidylcholine (PC) membranes .
Synthesis Analysis
Dansyllysine-valinomycin, a fluorescent analogue of the ionophore valinomycin, was synthesized and incorporated into black lipid membranes . Its concentration inside the membrane was measured fluorometrically and was also determined from electrical relaxation experiments, which were analyzed on the basis of a previously proposed carrier model .Molecular Structure Analysis
The molecular structure of Dansyllysine can be represented by the chemical formula C18H25N3O4S . The average weight of the molecule is 379.474 .Physical And Chemical Properties Analysis
Dansyllysine is a small molecule with the chemical formula C18H25N3O4S . It has a mono-isotopic weight of 379.156576993 .Aplicaciones Científicas De Investigación
1. Application: Targeted Quantification of Amino Acids by Dansylation
- Summary of the Application : Dansylation is used for the quantification of amino acids in biological samples, which is a critical tool for studying metabolism . This method is particularly useful due to its ease of sample preparation, dynamic range, reproducibility, instrument availability, and throughput .
- Methods of Application : The most widely used method for amino acid analysis involves cation exchange chromatography followed by post-column derivatization with ninhydrin and detection by spectroscopy . To circumvent the limitation of amino acids not retaining well on traditional reverse-phase columns, chemical derivatization is used where amino acids are covalently linked to a chemical (like Dansyllysine) that improves retention on reverse-phase columns .
- Results or Outcomes : The use of Dansylation and liquid chromatography-mass spectrometry (LC-MS) has improved the quantification of amino acids. It has broadened the dynamic range and increased the throughput of amino acid analysis .
2. Application: Highly Sensitive Detection of Nitroaromatics
- Summary of the Application : Dansyl-based fluorescent sensors are used for the highly sensitive detection of nitroaromatics in solution . Nitroaromatic compounds are used in various industries and can be harmful to humans and the environment . Therefore, detecting these compounds is crucial for environmental safety and human health .
- Methods of Application : Fluorophores, (S)-5-(dimethylamino)-N-(1-phenylethyl)naphthalene-1-sulfonamide (DNS-S-PEA) and N-(2-(1H-indol-3-yl)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide (DNS-TRY), were synthesized by sulfonamide group formation applying dansyl and amine interaction in a single step in an aqueous medium . Their interactions with various nitroaromatics were investigated .
- Results or Outcomes : The fluorophores exhibited a linear fluorescence quenching response toward increasing concentrations of nitroaromatics . These fluorophores demonstrated high potential for the sensitive and selective detection of metronidazole in solutions and in real samples .
3. Application: Sensing of Organic Contaminants in Food and Water
- Summary of the Application : Dansyl-based fluorescent sensors are used for the detection of organic contaminants in food and water . These contaminants can be harmful to humans and the environment . Therefore, detecting these contaminants is crucial for environmental safety and human health .
- Methods of Application : Fluorophores were synthesized by sulfonamide group formation applying dansyl and amine interaction in a single step in an aqueous medium . Their interactions with various nitroaromatics were investigated .
- Results or Outcomes : The fluorophores exhibited a linear fluorescence quenching response toward increasing concentrations of nitroaromatics . These fluorophores demonstrated high potential for the sensitive and selective detection of metronidazole in solutions and in real samples .
Propiedades
IUPAC Name |
(2S)-2-amino-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-21(2)16-10-5-8-14-13(16)7-6-11-17(14)26(24,25)20-12-4-3-9-15(19)18(22)23/h5-8,10-11,15,20H,3-4,9,12,19H2,1-2H3,(H,22,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPRNSWQIAHPMS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149142 | |
| Record name | Dansyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyllysine | |
CAS RN |
1101-84-4 | |
| Record name | N6-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1101-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dansyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001101844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dansyllysine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dansyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .EPSILON.-DANSYLLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFF64524YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[5-bromo-4-[(Z)-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy]methyl]benzoic acid](/img/structure/B1669721.png)

![(4R,5S)-6-(1-hydroxyethyl)-3-[(3S,5S)-5-[(E)-3-(methanesulfonamido)prop-1-enyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1669725.png)

![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)







